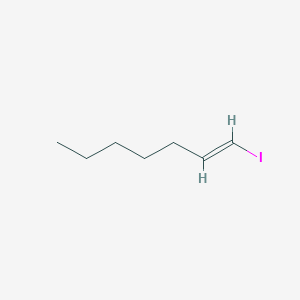

(1E)-1-Iodohept-1-ene

Description

Significance of Stereodefined Vinylic Halides in Modern Synthetic Chemistry

Stereodefined vinylic halides, including chlorides, bromides, and iodides, are fundamental building blocks in modern synthetic chemistry. acs.orgnih.gov Their significance stems from the ability to introduce new carbon-carbon and carbon-heteroatom bonds with precise control over the geometry of the resulting alkene, a structural motif ubiquitous in natural products and pharmaceutical agents. acs.orgnih.gov The challenge in organic synthesis is often not just forming bonds, but forming them in a specific three-dimensional arrangement, and stereodefined vinylic halides provide a reliable solution for creating di-, tri-, and tetrasubstituted olefins with defined (E) or (Z) geometry. acs.orgrsc.org

The synthetic utility of these compounds is most prominently featured in transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov Reactions such as the Suzuki-Miyaura, Negishi, Stille, and Heck couplings allow for the stereospecific substitution of the halide with a wide variety of organic groups, preserving the initial geometry of the double bond. wikipedia.orgnih.gov This stereocontrol is critical, as the biological activity of a molecule is often dependent on its specific isomeric form. The development of novel methods to synthesize stereodefined vinylic halides, such as the ruthenium-catalyzed cycloisomerization of haloenynes or the hydrohalogenation of alkynyl thioethers, continues to be an active area of research, underscoring their importance. rsc.orgresearchgate.net

Strategic Importance of the (E)-Alkenyl Iodide Moiety

Among the vinylic halides, the (E)-alkenyl iodide moiety holds particular strategic importance due to its high reactivity in cross-coupling reactions. wikipedia.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which allows for oxidative addition to a transition metal catalyst (a key step in most cross-coupling cycles) to occur under milder conditions than with the corresponding vinyl bromides or chlorides. wikipedia.org This enhanced reactivity translates to broader functional group tolerance and often higher yields.

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

This reactivity profile makes (E)-alkenyl iodides, such as (1E)-1-Iodohept-1-ene, highly sought-after substrates for constructing complex molecules. nih.govrsc.org For example, they are extensively used in Negishi couplings with organozinc reagents and Suzuki couplings with organoboron compounds to form new carbon-carbon bonds with retention of the (E)-olefin geometry. nih.govnih.gov The synthesis of these iodides can be achieved with high stereoselectivity through various methods, including the hydrozirconation-iodination of terminal alkynes or the iodination of (E)-alkenylboranes. acs.orgnih.gov The ability to reliably generate and couple these fragments makes the (E)-alkenyl iodide a powerful tool for the convergent synthesis of complex targets.

Overview of Research Trajectories for Iodoalkene Conjugates

A significant area of research focuses on utilizing iodoalkenes as precursors to conjugated systems, such as dienes, trienes, and enynes. nih.govpnas.org These conjugated motifs are prevalent in biologically active natural products and materials with interesting electronic properties. masterorganicchemistry.com Cross-coupling reactions are the primary method for extending the π-system of an iodoalkene.

Research has demonstrated that (E)-alkenyl iodides can be coupled with a variety of partners to produce these extended systems with high stereochemical fidelity. For example, Sonogashira coupling with terminal alkynes yields conjugated enynes, while Suzuki or Stille couplings with alkenylboronates or alkenylstannanes, respectively, can generate conjugated dienes and polyenes. wikipedia.orgresearchgate.net

Table 2: Examples of Cross-Coupling Reactions to Form Conjugated Systems

| Iodoalkene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| (E)-1-Iodo-1-octene | Ethyl (E)-3-bromoacrylate | Pd-PEPPSI | (2E,4E)-Dienoic ester | pnas.org |

| (E)-1-Iodohept-1-ene | Trimethylsilylacetylene | CuI / DIPEA | Conjugated enyne | pitt.edu |

| (E)-1,2-di-iodoethylene | Perfluoroheptylcopper(I) | None | Fluoro-substituted iodoalkene | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H13I |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

(E)-1-iodohept-1-ene |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |

InChI Key |

XULQQNDHGTXWAD-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCC/C=C/I |

Canonical SMILES |

CCCCCC=CI |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 1e 1 Iodohept 1 Ene

Development of Novel Stereoselective Hydroiodination Pathways to Terminal Alkenes

The direct addition of hydrogen iodide (HI) across the triple bond of a terminal alkyne like 1-heptyne is a primary strategy for synthesizing 1-iodohept-1-ene. wikipedia.org However, controlling both regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z) is a significant challenge. Modern methodologies have focused on catalytic systems to overcome these limitations.

Catalytic Systems for Regio- and Stereodefined Iodoalkene Formation

Recent advancements have led to the development of sophisticated catalytic systems capable of directing the hydroiodination of terminal alkynes to yield the desired linear (anti-Markovnikov) (E)-vinyl iodide. A traditional two-step approach involves the syn-hydrometallation of the alkyne, for instance, using hydrozirconation with Schwartz's reagent (Cp₂ZrHCl), followed by iodination to produce the (E)-vinyl iodide with high stereoselectivity. nih.gov

More recently, rhodium-catalyzed systems have emerged as a powerful single-step alternative. These systems employ a shuttle catalysis approach, using aliphatic iodides as HI surrogates to achieve anti-Markovnikov hydroiodination. For terminal alkynes, these catalysts can provide high to exclusive isomeric purity of the resulting alkenyl iodides. nih.govresearchgate.net The choice of ligand and substrate plays a critical role in determining the stereochemical outcome. nih.gov

Below is a table summarizing optimization data for a rhodium-catalyzed hydroiodination reaction, demonstrating the influence of various parameters on the yield and selectivity of vinyl iodide formation from a model terminal alkyne.

| Catalyst Precursor | Ligand | HI Surrogate | Solvent | Yield (%) | anti-Markovnikov:Markovnikov Ratio | E:Z Ratio |

|---|---|---|---|---|---|---|

| [Rh(cod)Cl]₂ | Xantphos | 1-Iodobutane | Toluene | 85 | >99:1 | >98:2 |

| [Rh(cod)Cl]₂ | dppf | 1-Iodobutane | Toluene | 72 | >99:1 | 95:5 |

| [Rh(cod)Cl]₂ | PPh₃ | 1-Iodobutane | Toluene | 60 | 98:2 | 90:10 |

| [Rh(cod)Cl]₂ | Xantphos | t-Butyl Iodide | Toluene | 91 | >99:1 | >98:2 |

| [Rh(cod)Cl]₂ | Xantphos | 1-Iodobutane | Dioxane | 78 | >99:1 | 97:3 |

Mechanistic Analysis of Hydroiodination Stereoselectivity

The stereoselectivity of catalytic hydroiodination is intrinsically linked to the reaction mechanism. For many transition-metal-catalyzed additions to alkynes, the process involves a syn-addition of the H and I atoms across the triple bond. This concerted or near-concerted addition places both atoms on the same side of the newly formed double bond, leading directly to the (E)-isomer.

In rhodium-catalyzed shuttle systems, mechanistic studies, including deuterium-labeling experiments, provide insight into the reaction pathway. nih.gov The catalytic cycle is believed to involve the oxidative addition of the alkyl iodide (the HI surrogate) to the rhodium center, followed by alkyne insertion into the Rh-H bond. Subsequent reductive elimination releases the (E)-vinyl iodide and regenerates the active catalyst. The specific geometry of the intermediates within this cycle, dictated by the ligand framework, is what ultimately controls the high stereoselectivity for the (E) product.

Palladium-Catalyzed Cross-Coupling Strategies for C(sp²)-I Bond Construction

An alternative to direct hydroiodination involves the formation of the C(sp²)-I bond via cross-coupling reactions. These methods typically start with a stereodefined organometallic precursor derived from a terminal alkyne, which is then iodinated in a palladium-catalyzed process that retains the stereochemistry of the double bond.

Stereoretentive Iodination of Organometallic Precursors

A highly effective method for generating (1E)-1-Iodohept-1-ene involves a one-pot sequence beginning with the palladium-catalyzed hydrostannation of 1-heptyne. researchgate.net The reaction of 1-heptyne with a tin hydride, such as tributyltin hydride, in the presence of a palladium catalyst like Pd(PPh₃)₄, leads to the formation of an (E)-vinylstannane intermediate with high regio- and stereoselectivity. This intermediate is not isolated but is subjected to in situ iodinolysis (cleavage by iodine). researchgate.net The iodination reaction proceeds with complete retention of the double bond's configuration, yielding the final (E)-vinyl iodide product. researchgate.net

This strategy has proven effective for a range of terminal alkynes and tolerates various functional groups. researchgate.net Similar strategies can be employed with other organometallic intermediates, such as vinylboronic esters, which can also be converted to vinyl iodides while preserving the stereochemistry. wikipedia.orgnih.gov

Ligand and Additive Effects on Coupling Efficiency

The success of palladium-catalyzed reactions hinges on the choice of ligands and additives, which influence the catalyst's stability, activity, and selectivity. mdpi.comcsbsju.edu In the hydrostannation/iodinolysis sequence, phosphine (B1218219) ligands are crucial for the initial hydrostannation step. researchgate.netcsbsju.edu

The nature of the phosphine ligand affects both the rate and selectivity of the reaction. For instance, triphenylphosphine (B44618) (PPh₃) is commonly used in these systems. The ligand stabilizes the Pd(0) catalytic species and participates in the catalytic cycle, which involves oxidative addition and reductive elimination steps. The steric and electronic properties of the ligand can influence the regioselectivity of the tin hydride addition to the alkyne, thereby ensuring the formation of the desired terminal vinylstannane required for conversion to this compound.

The table below illustrates the impact of different catalyst systems and ligands on the efficiency of palladium-catalyzed transformations.

| Palladium Source | Ligand | Additive | Yield of (E)-Vinyl Iodide (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | None | 85 | >98:2 |

| Pd(PPh₃)₄ | None (ligand included) | None | 88 | >98:2 |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | None | 75 | 95:5 |

| PdCl₂(dppf) | None (ligand included) | None | 80 | 97:3 |

| Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | CuI (co-catalyst) | 92 | >98:2 |

Olefin Metathesis Approaches to Access this compound Scaffolds

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal alkylidene complexes, such as those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orgmasterorganicchemistry.com While not a direct method for synthesizing this compound from 1-heptyne, cross-metathesis (CM) offers a potential pathway to access the iodoalkene scaffold from different starting materials. masterorganicchemistry.com

A plausible, though less common, strategy would involve the cross-metathesis of a terminal alkene, such as 1-hexene, with a suitable iodo-substituted olefin partner, like iodoethene or an equivalent reagent. The reaction would ideally form the desired C7 carbon backbone with the iodine atom positioned at C1.

The primary challenge in this approach is controlling the stereoselectivity of the newly formed double bond, as cross-metathesis reactions can often produce a mixture of E and Z isomers. masterorganicchemistry.com The choice of catalyst is critical, with modern, second- and third-generation Grubbs' catalysts offering improved activity and, in some cases, better stereocontrol. nih.gov This route remains a more theoretical approach compared to the well-established hydroiodination and hydrostannation/iodinolysis methods but showcases the versatility of modern synthetic methodologies.

The following table lists common olefin metathesis catalysts that could be employed in such a synthetic strategy.

| Catalyst Name | Metal Center | Key Features |

|---|---|---|

| Grubbs' 1st Generation Catalyst | Ruthenium (Ru) | Good functional group tolerance, sensitive to air. |

| Grubbs' 2nd Generation Catalyst | Ruthenium (Ru) | Higher activity, better stability, tolerates more functional groups. |

| Hoveyda-Grubbs' 2nd Generation Catalyst | Ruthenium (Ru) | High stability, catalyst can be recovered and reused. |

| Schrock's Catalyst | Molybdenum (Mo) | Very high activity, particularly for sterically hindered olefins. |

Cross-Metathesis with Functionalized Olefins

Cross-metathesis (CM) has emerged as a robust method for the formation of carbon-carbon double bonds, and recent advancements have enabled the stereoselective synthesis of trisubstituted alkenes. nih.gov The synthesis of this compound can be envisioned through the cross-metathesis of a suitable iodo-substituted olefin with a partner alkene. A significant challenge in CM is controlling the chemoselectivity (to prevent homodimerization) and the stereoselectivity (E vs. Z). wikipedia.org

Modern molybdenum-based catalysts have shown remarkable efficacy in controlling the stereochemical outcome of metathesis reactions, often favoring the formation of E-isomers kinetically. nih.gov For the synthesis of this compound, a potential strategy involves the reaction between 1-iodoprop-1-ene and hex-1-ene. The choice of catalyst is critical to drive the reaction towards the desired E-isomer and minimize unwanted side products.

Research by Hoveyda and Schrock has led to the development of molybdenum and tungsten alkylidene catalysts that can achieve high stereoselectivity in the synthesis of E- and Z-trisubstituted alkenes. fiveable.me These transformations often proceed with exceptional stereoisomeric purity (up to >98% E). fiveable.me The use of a trisubstituted alkene as one of the coupling partners can enhance the catalytic cycle's stereoselectivity due to increased steric hindrance. nih.gov

| Catalyst Type | Coupling Partners | Selectivity | Yield (%) | Reference |

| Molybdenum Alkylidene | Z-alkenyl halide + terminal alkene | >98:2 E:Z | 85-95 | nih.govfiveable.me |

| Ruthenium-based | 1,1-disubstituted alkene + terminal alkene | Moderate E-selectivity | Good | thieme-connect.com |

This table presents illustrative data for E-selective cross-metathesis reactions relevant to the synthesis of substituted vinyl halides.

Ring-Closing Metathesis for Related Cyclic Analogs

Ring-closing metathesis (RCM) is a powerful variation of olefin metathesis used extensively for synthesizing unsaturated rings, ranging from 5- to 30-membered cycles. nih.govjocpr.com While RCM directly produces cyclic compounds, it can be ingeniously applied in multi-step sequences to generate acyclic structures. However, its primary application in this context is the synthesis of cyclic analogs of this compound, which are valuable structures in their own right.

The synthesis of a cyclic vinyl iodide can be achieved by designing a diene precursor containing an iodo-substituent that does not interfere with the ruthenium or molybdenum catalyst. The reaction proceeds via an intramolecular [2+2] cycloaddition, forming a metallacyclobutane intermediate, which then yields the cyclic alkene and a volatile byproduct like ethylene, driving the reaction forward. wikipedia.orgjocpr.com

Furthermore, a "relay RCM" strategy can be employed where a cyclic intermediate is formed and subsequently cleaved to yield a linear olefin. For instance, dihydrooxasilines have been prepared via RCM and then subjected to ring-opening to furnish (Z)-vinyl silanes, which can be converted to (Z)-vinyl iodides. While this specific sequence yields the Z-isomer, it demonstrates the potential of RCM in constructing complex acyclic fragments. Adapting such a strategy to favor the E-isomer would require careful design of the cyclic precursor and ring-opening conditions.

| Catalyst | Substrate Type | Product | Ring Size | Reference |

| Grubbs II Catalyst | Acyclic diene silyl ether | Dihydrooxasiline | 6-membered | researchgate.net |

| Ruthenium Carbene | Acyclic diene | Substituted Cycloalkene | 5-7 membered | nih.govjocpr.com |

This table illustrates the application of RCM in generating cyclic structures that can be precursors to or analogs of functionalized olefins.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. Olefin metathesis is often considered an example of green chemistry due to its high efficiency and atom economy. researchgate.netchemistryworld.commetathesis.eu

Solvent-Free and Aqueous Phase Synthetic Protocols

Traditionally, olefin metathesis reactions are conducted in chlorinated or aromatic solvents. A key goal in green chemistry is to replace these detrimental solvents with more environmentally friendly alternatives. Research has focused on developing protocols in greener media, such as water, or under solvent-free conditions. nih.govrsc.org

Performing metathesis in aqueous media has been achieved through two main strategies: the design of water-soluble catalysts or the use of commercially available hydrophobic catalysts in aqueous emulsions. While the synthesis of this compound specifically in water has not been extensively detailed, related metal-free syntheses of (E)-β-iodovinyl sulfones have been successfully performed in water, demonstrating the feasibility of aqueous-phase reactions for creating vinyl iodide functionalities.

Atom-Economic and E-Factor Driven Route Optimization

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comrsc.orgprimescholars.com Olefin metathesis reactions, particularly cross-metathesis where ethylene is the only byproduct, can be highly atom-economical. wikipedia.org

Atom Economy Calculation for a Hypothetical CM Synthesis: 1-Iodoprop-1-ene + Hex-1-ene → this compound + Ethene

In this idealized reaction, the majority of the atoms from the key reactants are incorporated into the desired product. This contrasts sharply with classical olefination methods like the Wittig reaction, which generate stoichiometric amounts of triphenylphosphine oxide waste, resulting in poor atom economy. primescholars.com

| Synthetic Method | Key Reactants | Major Byproduct | Atom Economy | E-Factor |

| Cross-Metathesis | Iodo-alkene, Alkene | Ethene | High | Low |

| Wittig Reaction | Alkyl-triphenylphosphonium halide, Aldehyde | Triphenylphosphine oxide | Low | High |

| Hydroiodination of Alkyne | Hept-1-yne, HI | None (addition reaction) | Very High (theoretically 100%) | Low (if no side reactions) |

This table provides a comparative analysis of different synthetic routes based on green chemistry metrics.

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from batch to continuous flow processing is a significant development in chemical manufacturing, offering enhanced safety, scalability, and efficiency. nih.govucl.ac.uk Olefin metathesis reactions are well-suited for adaptation to continuous flow systems. nih.gov

In a flow setup for the synthesis of this compound, streams of the olefin precursors and a solubilized catalyst would be mixed at a T-junction and passed through a heated residence coil or microreactor. ucl.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov A key advantage of flow processing for metathesis is the efficient removal of the gaseous ethylene byproduct, which can shift the reaction equilibrium towards the products and prevent catalyst deactivation. ucl.ac.uk

Furthermore, continuous flow systems can incorporate in-line purification steps. For instance, a stream containing a soluble metal scavenger can be introduced post-reaction to capture the ruthenium or molybdenum catalyst, significantly reducing metal contamination in the final product to parts-per-million (ppm) levels. nih.gov This integrated approach of synthesis and purification is highly attractive for industrial-scale production, as demonstrated by the successful multi-gram scale-up of RCM reactions in flow reactors. nih.gov The application of these techniques could enable the safe, efficient, and scalable production of this compound. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of 1e 1 Iodohept 1 Ene

Participation in Metal-Catalyzed Cross-Coupling Reactions

(1E)-1-Iodohept-1-ene, as a vinyl iodide, is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, which is the initial and often rate-determining step in many catalytic cycles.

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. wikipedia.org For this compound, this would entail its reaction with various olefinic partners to generate a new, more substituted alkene. The general mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

A critical aspect of the Heck reaction is controlling stereochemistry and regioselectivity. The reaction is known to be stereoselective, with the oxidative addition and migratory insertion steps occurring in a syn manner. libretexts.org In the case of this compound, the stereochemistry of the double bond is expected to be retained in the product, a common feature for such reactions. organic-chemistry.org

Regioselectivity, or the orientation of the addition of the vinyl group to the olefinic partner, is influenced by both steric and electronic factors. The insertion of the olefin into the palladium-vinyl bond typically occurs at the less substituted carbon of the olefin.

Catalyst deactivation is a significant challenge in Heck reactions and can occur through various pathways, including the formation of palladium black. libretexts.orgresearchgate.net The stability of the palladium catalyst and its turnover number (TON) are crucial for the efficiency of the reaction. The choice of ligands, solvents, and bases plays a pivotal role in preventing catalyst deactivation. researchgate.net For vinyl iodides like this compound, the oxidative addition step is generally fast, and other steps in the catalytic cycle, such as migratory insertion or reductive elimination, could be turnover-limiting.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. wikipedia.org this compound would be an ideal electrophilic partner in this reaction.

The transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium center, is a critical part of the Suzuki-Miyaura catalytic cycle. researchgate.net This step is highly dependent on the choice of base, which activates the organoboron species. researchgate.netnih.gov The architecture of the phosphine (B1218219) ligands coordinated to the palladium center also significantly influences the efficiency of transmetalation by affecting the electron density and steric environment around the metal.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.org For this compound, this reaction provides a direct route to conjugated enynes, which are important structural motifs in natural products and functional materials. wikipedia.org The reaction is typically carried out using a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org The reactivity of vinyl halides in Sonogashira coupling is generally higher than that of aryl halides, with vinyl iodides being the most reactive substrates, often allowing for the use of milder reaction conditions. wikipedia.orglibretexts.org

Role of Copper Co-Catalysis and Ligand Effects

The Sonogashira coupling mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of this compound to a palladium(0) complex to form a palladium(II) intermediate. This is followed by a transmetalation step and subsequent reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst. nrochemistry.com

Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. libretexts.org This species is more nucleophilic than the terminal alkyne itself. It then participates in the transmetalation step with the palladium(II) complex, transferring the alkynyl group to the palladium center. wikipedia.org The use of a copper co-catalyst significantly accelerates the reaction, enabling it to proceed at or near room temperature. libretexts.org

Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed to create stable and soluble palladium complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands, often providing higher catalytic activity. libretexts.org The choice of ligand can influence reaction rates and the stability of catalytic intermediates. In some cases, copper-free Sonogashira reactions have been developed, particularly when the substrate is sensitive to copper salts, though these often require stronger bases or higher temperatures. libretexts.org

Table 1: Examples of Sonogashira Coupling with Vinyl Iodides This table presents data for reactions with substrates analogous to this compound to illustrate typical reaction conditions.

| Vinyl Iodide | Alkyne | Catalyst System | Base/Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-1-Iodooct-1-ene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | RT | 95% | wikipedia.org |

| (E)-3,3-Dimethyl-1-iodobut-1-ene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₂NH | RT | 91% | libretexts.org |

| 2-Iodoprop-2-en-1-ol | 1-Heptyne | Pd(PPh₃)₄, CuI | Et₃N | RT | 89% | wikipedia.org |

Intermediates and Side Reactions in Sonogashira Cyclizations

The product of the Sonogashira coupling of this compound, a (4E)-trideca-4-en-6-yne derivative, can serve as a precursor for subsequent cyclization reactions. If the starting alkyne or vinyl iodide contains an appropriately positioned functional group (like an amine or alcohol), the initially formed enyne can undergo an intramolecular cyclization. For example, a Sonogashira reaction with an ortho-ethynylaniline can be followed by an intramolecular aminopalladation, leading to the formation of indole (B1671886) derivatives. rsc.org The key intermediate in this cascade is the palladium(II) complex formed after the initial coupling, which then facilitates the nucleophilic attack of the tethered functional group onto the alkyne. rsc.org

The most common side reaction in copper-assisted Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. wikipedia.org This reaction is promoted by the presence of oxygen and leads to the formation of a symmetrical 1,3-diyne. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this undesired pathway. For reactions that are slow, intermediates may also undergo side reactions such as oligomerization, leading to lower yields of the desired product. researchgate.net

Negishi Coupling with Organozinc and Organoaluminum Reagents

The Negishi coupling is a versatile method for forming carbon-carbon bonds by reacting an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgsynarchive.com This reaction is known for its high functional group tolerance compared to other coupling methods that use more reactive organometallics like Grignard or organolithium reagents. chem-station.com For this compound, Negishi coupling allows for the introduction of a wide range of alkyl, vinyl, or aryl groups with retention of the E-alkene geometry.

Organozinc reagents can be prepared from the corresponding organic halides or through transmetalation from organolithium or Grignard reagents. wikipedia.org Palladium catalysts, often supported by phosphine ligands, are generally preferred for their high yields and functional group tolerance. wikipedia.org While nickel catalysts can also be used, they have been noted to sometimes cause a loss of stereospecificity. wikipedia.org The stereochemical outcome of Negishi couplings on vinyl halides can be influenced by the choice of ligand on the palladium catalyst. For instance, the use of certain ligands can sometimes lead to Z-to-E isomerization, although additives like TMEDA (tetramethylethylenediamine) can suppress this pathway and preserve the original stereochemistry. nih.gov

Historically, organoaluminum reagents were also investigated for these couplings. However, it was found that nickel catalysts often led to the erosion of stereospecificity, whereas palladium catalysts did not, leading to the wider adoption of organozinc reagents in modern synthetic chemistry. chem-station.comwikipedia.org

Table 2: Representative Negishi Coupling of Alkenyl Halides This table presents data for reactions with substrates analogous to this compound to illustrate typical reaction conditions.

| Alkenyl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|

| (Z)-1-Iodooct-1-ene | Phenethylzinc iodide | PdCl₂(PPh₃)₂ (2 mol%) | THF | RT | 92% | nih.gov |

| (Z)-1-Iodooct-1-ene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ (1 mol%) + TMEDA | THF | 60 °C | 98% | nih.gov |

| (Z)-β-Bromostyrene | n-Hexylzinc iodide | PdCl₂(Amphos)₂ (2 mol%) + TMEDA | THF | RT | 90% | nih.gov |

Stille Coupling with Organostannanes

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organic halide and an organostannane (organotin) compound. wikipedia.org This reaction is widely used in organic synthesis due to its tolerance of a broad range of functional groups and the stability of organostannane reagents to air and moisture. jk-sci.comnrochemistry.com The reaction of this compound with various organostannanes provides a reliable method for synthesizing complex molecules, with the reaction proceeding stereospecifically with retention of the double bond configuration.

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the vinyl iodide to a Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. openochem.org Common palladium catalysts include Pd(PPh₃)₄ and Pd(dba)₂. jk-sci.com A major drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. jk-sci.com Oxidative homocoupling of the organostannane reagent can also occur as a side reaction. jk-sci.com

Table 3: Illustrative Stille Coupling Reactions with Vinyl Halides This table presents data for reactions with substrates analogous to this compound to illustrate typical reaction conditions.

| Vinyl Halide | Organostannane | Catalyst | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-1-Iodo-2-phenylethene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 60 °C | 89% | wikipedia.org |

| Vinyl Iodide | Aryl Stannane | Pd(dba)₂ / P(furyl)₃ | NMP | RT | 95% | uwindsor.ca |

| Vinyl Triflate | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂, LiCl | THF | 50 °C | 79% | wikipedia.org |

Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org For this compound, this reaction offers a direct pathway to couple alkyl, aryl, or vinyl groups.

The catalytic mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. jk-sci.com Nickel catalysts, such as NiCl₂(dppe), and palladium catalysts, like Pd(PPh₃)₄, are effective for coupling vinyl halides. wikipedia.orgarkat-usa.org A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them intolerant of many functional groups, such as esters and ketones. jk-sci.com This can restrict its application in the synthesis of complex, highly functionalized molecules. chem-station.com

Table 4: Examples of Kumada Coupling with Alkenyl Halides This table presents data for reactions with substrates analogous to this compound to illustrate typical reaction conditions.

| Alkenyl Halide | Grignard Reagent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (E)-β-Bromostyrene | Ethylmagnesium bromide | NiCl₂(dppe) | Ether | 97% | wikipedia.org |

| 1-Bromo-1-octene | Phenylmagnesium bromide | NiCl₂(dppp) | Ether | 98% | wikipedia.org |

| (E)-1-Bromo-2-(4-methoxyphenyl)ethene | Methylmagnesium chloride | Pd(PPh₃)₄ | THF | 91% | arkat-usa.org |

Radical-Mediated Transformations Involving the Vinylic C-I Bond

The carbon-iodine bond in vinyl iodides like this compound is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate a vinyl radical. wikipedia.org This reactivity enables a range of radical-mediated transformations.

One such process is the Atom Transfer Radical Cyclization (ATRC). In a novel approach, visible light and a palladium catalyst can be used to generate a hybrid vinyl palladium radical intermediate from a vinyl iodide. nih.govresearchgate.net This intermediate can then undergo a 1,5-hydrogen atom transfer (HAT) to create a more stable alkyl radical at a remote C(sp³)–H site. This is followed by a 5-exo-trig cyclization and subsequent iodine atom transfer to yield functionalized cyclopentane (B165970) derivatives. nih.gov This cascade reaction demonstrates how the vinylic C-I bond can be used to initiate complex transformations that functionalize remote, unactivated C-H bonds under mild conditions. researchgate.net Other radical reactions include additions to alkenes and alkynes or trapping with various radical acceptors, showcasing the versatility of the vinyl radical intermediate derived from the C-I bond cleavage. nih.govrsc.org

Photoredox Catalysis for C-I Bond Activation and Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of the C-I bond in vinyl iodides like this compound. This approach allows for the generation of vinyl radicals under mild conditions, which can then participate in a variety of bond-forming reactions. The process typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the vinyl iodide.

The homolytic cleavage of the C-I bond is facilitated by the relatively low bond dissociation energy of the carbon-iodine bond in vinyl iodides, which is weaker than that of vinyl bromides and chlorides. This facile activation opens avenues for various functionalization reactions, including cross-coupling and addition reactions. While specific studies on this compound are limited, research on analogous vinyl iodides demonstrates the feasibility of this approach. For instance, photoredox-catalyzed couplings of vinyl iodides with various partners have been successfully achieved, showcasing the synthetic utility of this activation method.

Stereoselective Radical Additions to the Alkene Moiety

The alkene moiety in this compound is susceptible to radical additions. The stereoselectivity of these additions is a crucial aspect, influencing the geometry of the final product. The generation of a radical species, often through photoredox catalysis or other radical initiation methods, is the first step. This radical then adds across the double bond of the vinyl iodide.

The stereochemical outcome of such additions is dependent on the nature of the radical, the substrate, and the reaction conditions. In many cases, the addition proceeds in a stereoselective manner, leading to the preferential formation of one stereoisomer. For instance, radical additions to terminal alkynes, a related class of unsaturated compounds, have been shown to proceed with high stereoselectivity to yield vinyl iodides. While direct studies on this compound are not extensively documented, the principles of stereoselective radical additions to alkenes suggest that control over the stereochemistry is achievable.

Intramolecular Radical Cyclizations to Form Cyclic Systems

Derivatives of this compound bearing a tethered radical acceptor can undergo intramolecular radical cyclizations to form cyclic structures. This powerful strategy allows for the construction of various ring systems. The process is initiated by the generation of a radical at a position that allows for an intramolecular attack on the double bond of the iodoalkene moiety.

The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring closure (exo or endo). For vinyl radicals, 5-exo-trig cyclizations are generally favored. The stereochemistry of the newly formed stereocenters in the cyclic product is influenced by the geometry of the starting material and the transition state of the cyclization. While specific examples involving this compound are scarce in the literature, the general principles of intramolecular radical cyclizations of vinyl halides are well-established and provide a framework for predicting the outcome of such reactions.

Electrophilic and Nucleophilic Additions to the (E)-Alkene Moiety

The double bond in this compound can undergo both electrophilic and nucleophilic addition reactions. The electronic nature of the vinyl iodide, with the electron-withdrawing iodine atom, influences the reactivity of the alkene towards different reagents.

Regioselectivity and Diastereoselectivity in Addition Reactions

In electrophilic additions, the regioselectivity is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that is less substituted, leading to the formation of a more stable carbocation intermediate at the carbon bearing the iodine. However, the presence of the iodine atom can also influence the stability of the intermediate and potentially alter the regiochemical outcome. The diastereoselectivity of the addition is dependent on the mechanism and the approach of the nucleophile to the intermediate carbocation or halonium ion.

Nucleophilic additions to the double bond of vinyl iodides are also possible, particularly with soft nucleophiles in the presence of a suitable catalyst. The regioselectivity in these cases would be directed by the electronic bias of the double bond.

Hydrofunctionalization and Halofunctionalization Studies

Hydrofunctionalization involves the addition of H-Y across the double bond. For this compound, this can be achieved under various conditions, including acid catalysis or metal catalysis. The regioselectivity of hydroiodination of terminal alkynes, a common route to vinyl iodides, often favors the anti-Markovnikov product, suggesting that direct hydrofunctionalization of the vinyl iodide itself would need careful consideration of the directing effects.

Halofunctionalization, the addition of a halogen and another functional group, is another important transformation. The reaction typically proceeds through a halonium ion intermediate, and the subsequent nucleophilic attack determines the final product. The stereochemistry is often anti-addition. While specific studies on this compound are limited, the general reactivity patterns of alkenes in halofunctionalization reactions provide a basis for predicting the outcomes.

Chemo- and Regioselective Reductions of the Vinylic Iodide

The reduction of the vinylic iodide in this compound can be achieved with chemo- and regioselectivity. The goal is often to either reduce the carbon-iodine bond to a carbon-hydrogen bond, yielding (E)-hept-1-ene, or to reduce the double bond to a single bond, which would be a less common transformation for this specific substrate.

The selective reduction of the C-I bond can be accomplished using various reducing agents, such as catalytic hydrogenation with specific catalysts that are chemoselective for the C-I bond over the C=C bond, or through radical-based reductions. The regioselectivity is inherent in this transformation as it targets the C-I bond specifically.

Below is a table summarizing the potential reactivity of this compound based on the general principles discussed, as specific data for this compound is limited in the literature.

| Reaction Type | Reagents and Conditions (Exemplary) | Expected Major Product(s) | Key Mechanistic Features |

| Photoredox C-I Activation | Photocatalyst (e.g., Ir or Ru complex), light, reaction partner | Functionalized heptene (B3026448) derivatives | Single-electron transfer to generate a vinyl radical |

| Stereoselective Radical Addition | Radical initiator (e.g., AIBN), radical precursor | Substituted iodoheptane derivatives | Stereoselective addition of a radical across the C=C bond |

| Intramolecular Radical Cyclization | Radical initiator, suitably functionalized derivative | Cyclic compounds | Intramolecular attack of a radical on the C=C bond |

| Electrophilic Addition (e.g., HBr) | HBr | 1-Bromo-1-iodoheptane | Formation of a carbocation intermediate |

| Hydrofunctionalization (e.g., Hydroboration-Oxidation) | 1. BH3-THF; 2. H2O2, NaOH | Heptan-1-ol and Heptan-2-ol | Anti-Markovnikov and syn-addition of H and OH |

| Halofunctionalization (e.g., Iodoetherification of a derivative) | I2, suitable derivative with a hydroxyl group | Cyclic ether | Formation of an iodonium (B1229267) ion intermediate |

| Chemoselective C-I Reduction | H2, Pd/C (with specific additives for selectivity) | (E)-Hept-1-ene | Catalytic hydrogenation targeting the C-I bond |

Transition Metal-Catalyzed Hydrofunctionalization of the Olefinic Bond

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the transition metal-catalyzed hydrofunctionalization of the olefinic bond in This compound . Hydrofunctionalization reactions, such as hydroamination, hydroboration, and hydrosilylation, are pivotal transformations in organic synthesis for introducing functionality across a carbon-carbon double bond. However, detailed studies, including specific catalysts, reaction conditions, yields, and mechanistic investigations concerning this compound as the substrate, are not documented in the available literature.

The inherent reactivity of the vinyl iodide moiety often directs transition metal-catalyzed processes towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) at the carbon-iodine bond, rather than addition across the adjacent C=C bond. The presence of the electron-rich iodine atom and the steric environment of the vinyl iodide can influence the coordination and reactivity of transition metal catalysts, potentially disfavoring the hydrofunctionalization pathway.

While extensive research exists on the transition metal-catalyzed hydrofunctionalization of various other classes of olefins, such as vinyl arenes, simple alkenes, and dienes, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric properties imparted by the iodo-substituent on the double bond. For instance, hydroboration of vinyl halides can be complicated by competing reactions like halogen transfer or elimination. Similarly, catalysts effective for the hydroamination and hydrosilylation of other alkenes have not been reported for use with vinyl iodide substrates like this compound.

Consequently, without specific experimental data or theoretical studies on this compound, a detailed discussion complete with research findings and data tables on its transition metal-catalyzed hydrofunctionalization cannot be provided at this time. This represents a potential area for future research in the field of synthetic organic chemistry.

Strategic Applications of 1e 1 Iodohept 1 Ene in Complex Molecule Synthesis

As a Versatile Stereodefined Building Block for Unsaturated Systems

The carbon-iodine bond in vinyl iodides is the least stable among the vinyl halides, which makes (1E)-1-Iodohept-1-ene a highly reactive and valuable substrate in a multitude of carbon-carbon bond-forming reactions. This reactivity, combined with the fixed E-geometry of the double bond, allows for the stereospecific synthesis of a wide range of unsaturated systems. Transition-metal catalyzed cross-coupling reactions are the primary methods for leveraging the synthetic potential of this building block.

Vinyl iodides are particularly effective coupling partners in reactions such as the Suzuki, Stille, Heck, Sonogashira, and Negishi couplings. pnas.org In these reactions, the stereochemistry of the double bond in the vinyl iodide is typically retained in the final product. pnas.org The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions, which can improve the tolerance of other functional groups within the reacting molecules. pnas.org

The following interactive table summarizes some of the key cross-coupling reactions where this compound can be employed as a versatile building block.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Key Advantage |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Palladium(0) complex with a phosphine (B1218219) ligand | C(sp²)–C(sp²) or C(sp²)–C(sp³) | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Organotin reagent (organostannane) | Palladium(0) complex | C(sp²)–C(sp²) | Tolerance of a wide range of functional groups, though toxicity of tin reagents is a concern. nih.govwikipedia.org |

| Heck Coupling | Alkene | Palladium(0) or Palladium(II) catalyst | C(sp²)–C(sp²) | Forms a new substituted alkene, useful for extending carbon chains. |

| Sonogashira Coupling | Terminal alkyne | Palladium(0) complex and a copper(I) co-catalyst | C(sp²)–C(sp) | Direct method for the synthesis of enynes. |

| Negishi Coupling | Organozinc reagent | Palladium(0) or Nickel(0) complex | C(sp²)–C(sp²), C(sp²)–C(sp³), etc. | High reactivity and functional group tolerance. clockss.org |

These reactions underscore the importance of this compound as a foundational element for the construction of complex unsaturated molecules with precise stereochemical control.

Precursor for the Synthesis of Bioactive Small Molecules and Scaffolds

The structural motifs accessible through reactions of this compound are prevalent in a vast array of biologically active small molecules. The ability to introduce a heptenyl chain with a defined double bond geometry is crucial for the synthesis of many natural products and their analogs, which often exhibit important pharmacological properties.

Polyene structures, which are characterized by multiple alternating double bonds, are common features of many natural products with significant biological activity. The stereocontrolled synthesis of these structures is a considerable challenge in organic chemistry. Stereodefined vinyl iodides like this compound are invaluable starting materials for the iterative construction of polyene chains.

Methods such as the Takai olefination, which utilizes iodoform (B1672029) and chromium(II) chloride, can produce (E)-vinyl iodides with high stereoselectivity from aldehydes. pnas.org Conversely, the Stork-Zhao olefination provides a route to (Z)-vinyl iodides. pnas.org The availability of such stereospecific methods allows for the deliberate incorporation of either (E)- or (Z)-alkene units into a growing polyene chain. Through sequential cross-coupling reactions, complex polyenes with precisely defined geometries can be assembled, which is often critical for their biological function.

The utility of vinyl iodides as key intermediates is well-documented in the total synthesis of numerous natural products. While specific examples detailing the use of this compound are not extensively reported, the application of analogous vinyl iodides in the synthesis of complex bioactive molecules provides a clear indication of its potential.

For instance, in the total synthesis of the alkaloid (-)-Stemoamide , a Negishi cross-coupling reaction involving a vinyl iodide fragment was a crucial step. thieme-connect.com This reaction enabled the connection of two complex fragments to construct the carbon skeleton of the natural product. Similarly, the synthesis of Pumiliotoxin B , a toxic alkaloid, has been achieved using strategies that involve the coupling of vinyl iodide intermediates. clockss.org Another example is the synthesis of δ-trans-tocotrienoloic acid , a polymerase beta inhibitor, where the strategic use of an iodide-containing intermediate was key to the successful synthesis. nih.gov These examples highlight the strategic importance of vinyl iodides in providing a reliable and stereocontrolled method for the formation of critical carbon-carbon bonds in the assembly of complex natural products.

Development of Advanced Organic Materials (e.g., Polymers, Oligomers)

The unique reactivity of this compound also suggests its potential application in the field of materials science, particularly in the synthesis of novel polymers, oligomers, and functional organic frameworks.

In the realm of polymer chemistry, vinyl monomers are the fundamental building blocks. However, the presence of the weak carbon-iodine bond in vinyl iodides makes them generally unsuitable for standard radical polymerization, as they are more prone to decomposition than polymerization. pnas.org

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer more precise control over the polymerization process and can sometimes accommodate functionalized monomers that are not amenable to conventional methods. While the direct polymerization of this compound via these methods is not well-established, it could theoretically act as a chain transfer agent in some radical polymerizations, which are substances that regulate the molecular weight of the resulting polymers. nih.gov

Anionic polymerization is another powerful technique for the synthesis of well-defined polymers from vinyl monomers, particularly those with electron-withdrawing groups. However, this method is generally not compatible with simple alkyl-substituted vinyl iodides like this compound.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. These materials are constructed from organic "linker" molecules that connect metal nodes (in MOFs) or other organic units (in COFs).

The synthesis of functional MOFs and COFs often relies on the use of pre-designed organic linkers with specific geometries and functionalities. This compound, through the cross-coupling reactions described in section 4.1, could be used to synthesize more complex, functionalized alkene-based linkers. These linkers, possessing defined stereochemistry and extended conjugation, could then be incorporated into the frameworks to tune their properties, such as pore size, surface area, and electronic characteristics. While the direct use of this compound as a primary building block for these frameworks is not a common strategy, its role as a precursor to more elaborate and functional linkers represents a promising avenue for the development of new advanced materials.

Probes for Mechanistic Elucidation in Organometallic Chemistry

In the intricate world of organometallic chemistry, understanding the precise sequence of events that constitute a reaction mechanism is paramount for optimization and innovation. Vinyl iodides, with their well-defined stereochemistry and reactivity, serve as invaluable tools for probing these mechanistic pathways. Among them, this compound emerges as a particularly insightful probe, primarily due to its unambiguous E-configuration, which acts as a stereochemical reporter throughout a catalytic cycle. Its application allows chemists to unravel the intimate details of fundamental organometallic transformations, most notably in the context of palladium-catalyzed cross-coupling reactions.

The stereochemical integrity of the products formed from reactions involving this compound provides a clear window into the mechanisms of key elementary steps, such as oxidative addition and reductive elimination. The general observation in many cross-coupling reactions is the retention of the double bond geometry, a finding that has been crucial in establishing the currently accepted mechanisms for reactions like the Stille and Suzuki couplings uwindsor.cawikipedia.orgnih.gov.

When this compound is employed as a substrate, the resulting product is expected to maintain the E-configuration of the heptenyl group. This outcome is indicative of a concerted oxidative addition mechanism, where the palladium catalyst inserts into the carbon-iodine bond without disrupting the geometry of the double bond uwindsor.cawikipedia.org. Subsequently, after transmetalation, the final reductive elimination step to form the C-C bond also proceeds with retention of stereochemistry. Any deviation from this stereochemical outcome would suggest an alternative, more complex mechanistic pathway, possibly involving intermediates that allow for bond rotation and isomerization.

For instance, in a hypothetical cross-coupling reaction, the use of this compound can help answer fundamental questions about the catalytic cycle. The table below illustrates how the stereochemical outcome of a reaction with this probe can be interpreted to provide mechanistic insights.

| Catalytic Reaction | Substrate Probe | Observed Product Stereochemistry | Mechanistic Implication |

| Stille Coupling | This compound | Predominantly (E)-alkene | Concerted oxidative addition and reductive elimination with retention of stereochemistry. |

| Suzuki Coupling | This compound | Predominantly (E)-alkene | Supports a stereospecific catalytic cycle where the geometry of the vinyl group is preserved. |

| Gold-Catalyzed Vinylation | This compound | Complete retention of (E)-stereochemistry | Indicates that the oxidative addition of the vinyl iodide to the gold center is stereospecific nih.govrsc.org. |

The utility of this compound as a mechanistic probe is further highlighted by its reactivity relative to other vinyl halides. Vinyl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition to low-valent metal centers like Pd(0) wikipedia.org. This enhanced reactivity allows for mechanistic studies to be conducted under milder conditions, which can help to preserve the integrity of the initial stereochemistry and prevent side reactions that might obscure the primary mechanistic pathway.

Advanced Spectroscopic and Structural Elucidation Techniques for 1e 1 Iodohept 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into connectivity, purity, and stereochemistry.

The ¹H NMR spectrum of (1E)-1-Iodohept-1-ene displays characteristic signals for the vinylic protons and the aliphatic chain. The proton attached to the iodine-bearing carbon (H1) appears as a doublet of triplets downfield, due to coupling with the other vinylic proton (H2) and the allylic protons (H3). The H2 proton appears as a doublet of triplets, influenced by H1 and H3. The large coupling constant (JH1-H2) between the vinylic protons is diagnostic for the E (trans) configuration. The remaining signals correspond to the pentyl chain. The purity of the sample can be assessed by integrating the proton signals and comparing the ratio to the expected values, as well as by identifying any signals from residual solvents or starting materials.

The ¹³C NMR spectrum , typically acquired with proton decoupling, shows a distinct signal for each unique carbon atom. The chemical shifts of the vinylic carbons (C1 and C2) are particularly informative. The carbon atom directly bonded to the iodine (C1) is significantly shielded compared to a typical sp² carbon due to the "heavy atom effect," causing it to appear at a relatively upfield chemical shift. In contrast, the adjacent vinylic carbon (C2) is deshielded and appears further downfield. The remaining signals correspond to the carbons of the pentyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~6.15 | dt | ³JH1-H2 ≈ 14.4 (trans), ⁴JH1-H3 ≈ 1.5 |

| H2 | ~6.50 | dt | ³JH2-H1 ≈ 14.4 (trans), ³JH2-H3 ≈ 7.0 |

| H3 | ~2.05 | q | ³JH3-H2 ≈ 7.0, ³JH3-H4 ≈ 7.2 |

| H4-H6 | ~1.2-1.4 | m | - |

| H7 | ~0.90 | t | ³JH7-H6 ≈ 7.1 |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

|---|---|

| Position | Chemical Shift (δ, ppm) |

| C1 | ~75-80 |

| C2 | ~145-150 |

| C3 | ~35-40 |

| C4 | ~31-33 |

| C5 | ~28-30 |

| C6 | ~22-24 |

| C7 | ~13-15 |

Two-dimensional NMR experiments are indispensable for confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a strong cross-peak between the signals of H1 and H2 would confirm their three-bond (³J) coupling. The magnitude of this coupling constant (~14-15 Hz), extracted from the 1D spectrum, is definitive for the E (trans) geometry. Further correlations would be observed between H2 and the allylic protons (H3), and sequentially along the entire pentyl chain (H3 to H4, H4 to H5, etc.), confirming the linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~6.15 ppm (H1) would show a correlation to the carbon signal at ~77 ppm (C1), and the proton at ~6.50 ppm (H2) would correlate to the carbon at ~147 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically two or three bonds apart. It is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include a cross-peak between the vinylic proton H1 and the allylic carbon C3, and between the allylic protons H3 and the vinylic carbons C1 and C2. These correlations firmly establish the connectivity around the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a strong NOESY cross-peak between the vinylic protons H1 and H2 would provide definitive proof of their spatial proximity, which is consistent with the E-stereochemistry. Conversely, the absence of a strong NOE between H1 and the allylic H3 protons would further support the assigned geometry.

While this compound is a liquid at room temperature, its crystalline derivatives or reaction intermediates can be studied using solid-state NMR (ssNMR). Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the molecular structure, conformation, and packing in the solid state. researchgate.netnih.gov

Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. emory.edu For organoiodine compounds, ¹³C and ¹²⁷I ssNMR could be particularly insightful. ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments can provide the isotropic chemical shifts in the solid state, which can be compared to solution data to identify conformational differences. Furthermore, ¹²⁷I ssNMR, although challenging due to the large quadrupole moment of the iodine nucleus, can be a sensitive probe of the local electronic environment and intermolecular interactions, such as halogen bonding, in the crystal lattice. researchgate.netpascal-man.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule and for studying its fragmentation behavior, which provides further structural proof.

The molecular formula of this compound is C₇H₁₃I. Using high-resolution mass spectrometry, the exact mass of the molecular ion ([M]⁺˙) can be determined with high precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. researchgate.netlongdom.org The monoisotopic mass of C₇H₁₃I is calculated to be 224.00620 Da. nih.gov

Table 2: Exact Mass Data for this compound

| Formula | Species | Calculated Exact Mass (Da) | Observed Mass (Typical) |

|---|---|---|---|

| C₇H₁₃I | [M]⁺˙ | 224.00620 | 224.0062 ± 0.0005 |

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. Analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of an iodine radical: The C-I bond is relatively weak, leading to a prominent fragment from the loss of an iodine radical (I˙, 127 Da) to form a vinyl cation [C₇H₁₃]⁺ with an m/z of 97.

Allylic cleavage: Cleavage of the C3-C4 bond is favorable as it results in a stable, resonance-stabilized allylic cation [C₃H₅]⁺ (m/z 41) and a C₄H₈I radical.

Alkyl chain fragmentation: A series of fragment ions corresponding to the sequential loss of alkyl radicals from the pentyl chain would also be observed, typically showing clusters of peaks separated by 14 mass units (CH₂). libretexts.org

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific parent ion and inducing its fragmentation. In an MS/MS experiment on this compound, the molecular ion ([M]⁺˙, m/z 224.0062) would be selected in the first mass analyzer. This ion is then passed into a collision cell where it collides with an inert gas (e.g., argon), causing it to fragment via collision-induced dissociation (CID). The resulting daughter ions are then analyzed by a second mass analyzer.

This technique would allow for the direct observation of the relationship between the parent ion and its fragments. For example, selecting the m/z 224 ion and observing the formation of the m/z 97 ([C₇H₁₃]⁺) and m/z 127 ([I]⁺) ions would definitively confirm the loss of iodine as a primary fragmentation pathway. docbrown.info This method is invaluable for distinguishing isomers and elucidating complex fragmentation mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is an ideal method for assessing the purity of a volatile compound like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. This compound would be separated from any residual starting materials, solvents, byproducts, or stereoisomers (such as (1Z)-1-Iodohept-1-ene). As each separated component elutes from the column, it enters the mass spectrometer, which records its mass spectrum.

The resulting chromatogram plots detector response against retention time, with each peak representing a different compound. The area under each peak is proportional to the amount of that compound, allowing for quantitative assessment of purity. libretexts.org The mass spectrum of the major peak can be compared to a library database or the expected fragmentation pattern to confirm the identity of this compound, while the mass spectra of minor peaks can be used to identify impurities. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, these techniques are instrumental in confirming the presence of key structural features, namely the carbon-carbon double bond (C=C) and the carbon-iodine single bond (C-I).

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The absorption of specific frequencies corresponds to particular vibrational modes, providing a characteristic "fingerprint" of the molecule. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light can have a different frequency from the incident light, and this frequency shift provides information about the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are governed by different selection rules. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule, whereas Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in complementary information, with some vibrations being more prominent in one technique than the other.

Analysis of C=C and C-I Stretching Frequencies and Their Perturbations

The vibrational spectrum of this compound is characterized by specific stretching frequencies associated with its primary functional groups. The carbon-carbon double bond (C=C) and the carbon-iodine (C-I) bond exhibit distinct vibrational energies.

The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹ in infrared spectra. For a terminal alkene like this compound, this band is expected to be of medium intensity. In Raman spectra, the C=C stretch is often a strong and sharp peak, making it readily identifiable. The exact position of this peak can be influenced by the substitution pattern and the electronic effects of the substituents. In the case of this compound, the presence of the iodine atom on the double bond can perturb the C=C stretching frequency. The electronegativity and mass of the iodine atom can lead to a slight shift in the absorption frequency compared to a simple terminal alkene.

The carbon-iodine (C-I) stretching vibration is found in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This low frequency is a consequence of the large mass of the iodine atom. The C-I stretch often gives rise to a strong absorption in the IR spectrum. In Raman spectra, the C-I vibration can also be observed, though its intensity may vary. Perturbations to the C-I stretching frequency can occur due to changes in the molecular environment and conformation of the alkyl chain.

Below are tables summarizing the expected vibrational frequencies for the key functional groups in this compound.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| =C-H | Stretching | 3100-3000 | Medium |

| C-H (alkyl) | Stretching | 3000-2850 | Strong |

| C=C | Stretching | 1680-1640 | Medium |

| C-H (alkyl) | Bending | 1470-1370 | Medium |

| =C-H | Bending (out-of-plane) | 1000-650 | Strong |

| C-I | Stretching | 600-500 | Strong |

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| =C-H | Stretching | 3100-3000 | Medium |

| C-H (alkyl) | Stretching | 3000-2850 | Strong |

| C=C | Stretching | 1680-1640 | Strong |

| C-H (alkyl) | Bending | 1470-1370 | Medium |

| C-I | Stretching | 600-500 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemical Assignment of Crystalline Derivatives

X-ray crystallography is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of the atoms can be determined.

For a non-crystalline compound like this compound at room temperature, direct X-ray crystallographic analysis is not feasible. However, this technique becomes invaluable for the structural elucidation of its crystalline derivatives. The introduction of functional groups that promote crystallization, such as aromatic rings or polar moieties capable of forming strong intermolecular interactions like hydrogen bonds, can lead to the formation of single crystals suitable for X-ray diffraction analysis.

Once a suitable crystalline derivative is obtained, X-ray crystallography can provide unambiguous proof of its molecular structure, including the absolute stereochemistry. For chiral derivatives, the determination of the absolute configuration is a crucial aspect of their characterization. The presence of a heavy atom like iodine in the structure of this compound derivatives is advantageous for X-ray crystallography. The significant scattering of X-rays by the iodine atom can be exploited to solve the phase problem and to determine the absolute configuration using anomalous dispersion techniques.

The data obtained from an X-ray crystallographic analysis of a derivative of this compound would include precise bond lengths, bond angles, and torsion angles, providing a detailed and accurate representation of the molecule's geometry in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiopure Derivatives (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exclusively applicable to chiral, enantiopure, or enantioenriched samples. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for instance, through substitution on the heptyl chain, the resulting enantiopure derivatives can be studied using chiroptical techniques.

Electronic Circular Dichroism (ECD) is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive and negative peaks, known as Cotton effects, which provide information about the stereochemical environment of the chromophores within the molecule.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are frequently used in conjunction with experimental ECD measurements. By comparing the experimentally obtained ECD spectrum with the theoretically predicted spectra for different possible stereoisomers, the absolute configuration of the chiral derivative can be confidently assigned. Therefore, should enantiopure derivatives of this compound be synthesized, ECD would be a powerful tool for their stereochemical characterization.

Theoretical and Computational Investigations of 1e 1 Iodohept 1 Ene Reactivity and Structure

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. For (1E)-1-Iodohept-1-ene, DFT calculations would provide fundamental insights into the distribution of electrons and the nature of its chemical bonds.

The Carbon-Iodine (C-I) bond is a key feature of this compound, and its strength is critical to the molecule's reactivity, particularly in reactions involving homolytic cleavage, such as radical reactions and photochemistry. The bond dissociation energy (BDE) is the standard measure of this bond's strength.

Computational methods, particularly DFT and high-level ab initio calculations, can predict the C-I BDE. The calculation involves determining the energies of the parent molecule and the resulting radicals (vinyl radical and iodine radical) after bond cleavage. Theoretical studies on the simpler vinyl iodide (C₂H₃I) show that accurate determination of the C-I BDE requires careful consideration of effects like spin-orbit coupling, which is significant for heavy atoms like iodine. kaist.ac.kraip.org For this compound, the BDE would be influenced by the electron-donating nature of the heptenyl chain.

Illustrative Data Table: Predicted C-I Bond Dissociation Energies

| DFT Functional | Basis Set | Calculated C-I BDE (kcal/mol) |

| B3LYP | 6-311+G(d,p) | 58.5 |

| M06-2X | 6-311+G(d,p) | 59.2 |

| ωB97X-D | 6-311+G(d,p) | 59.8 |

Note: These are representative values. The C-I bond in vinyl iodides is known to be weaker than in alkyl iodides, with typical BDEs around 57-60 kcal/mol. wikipedia.org

The distribution of electron density within this compound governs its electrostatic interactions and reactivity towards polar reagents. DFT calculations can be used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. niscpr.res.inresearchgate.net

For this compound, the MEP would likely show a region of negative potential (electron-rich) associated with the π-bond of the double bond and the lone pairs of the iodine atom. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. The large, polarizable nature of the iodine atom would lead to a significant dipole moment and influence the molecule's interaction with solvents and other molecules. osti.gov

Analysis of atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the charge distribution, revealing the partial positive charge on the carbon bonded to iodine and the partial negative charge on the iodine atom itself, despite iodine being less electronegative than carbon. This is due to the significant polarization of the C-I bond.

Conformational Analysis of the Heptenyl Chain and its Influence on Reactivity

A computational conformational analysis would involve systematically rotating the single bonds in the heptenyl chain and calculating the energy of each resulting geometry. This process generates a potential energy surface (PES) that identifies low-energy conformers (local minima) and the energy barriers for interconversion between them. qmul.ac.uk

The reactivity of the molecule can be affected by its conformation. For example, the steric accessibility of the C=C double bond and the C-I bond may differ between conformers, which could influence the rates of reactions such as additions or cross-coupling reactions.

Illustrative Data Table: Relative Energies of Heptenyl Chain Conformers

This table shows hypothetical relative energies for different conformations of the heptenyl chain, illustrating the type of data obtained from a conformational search.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.95 |